
N-(5-Chloro-2-hydroxyphenyl)acetamide
Overview
Description
N-(5-Chloro-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is a light brown to light beige solid that is slightly soluble in DMSO and ethyl acetate . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Chloro-2-hydroxyphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 4-chloro-2-aminophenol using acetic anhydride under acidic conditions . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of 2-acetylamino-4-chlorophenol often involves large-scale acetylation reactions using optimized conditions to maximize yield and purity . The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Amine substitution | Aniline, DMF, 80°C | N-(5-Amino-2-hydroxyphenyl)acetamide | 78% |
Thiol substitution | Thiourea, NaOH, ethanol, reflux | N-(5-Mercapto-2-hydroxyphenyl)acetamide | 65% |
The reaction mechanism involves activation of the aryl chloride by electron-withdrawing groups (e.g., nitro or hydroxyl) to facilitate nucleophilic attack.
Oxidation Reactions
The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives:
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Reagents : KMnO₄ in acidic medium (H₂SO₄) or CrO₃ in acetic acid.
-
Conditions : 60–80°C for 2–4 hours.
Mechanistic Insight :
Oxidation proceeds via proton abstraction from the hydroxyl group, forming a phenoxide intermediate that undergoes electron transfer to generate the quinone .
Reduction Reactions
The acetamide group and nitro derivatives (if present) can be reduced:
(a) Nitro Group Reduction
(b) Amide Reduction
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Reagents : LiAlH₄ in anhydrous THF.
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Product : N-(5-Chloro-2-hydroxyphenyl)ethylamine (requires harsh conditions due to amide stability).
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form bioactive heterocycles:
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Reagents : Thiophene-2-carbaldehyde, thiourea, and acetic anhydride.
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Conditions : Reflux in ethanol for 6 hours.
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Product : Thiazolidinone derivatives (e.g., (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide).
Application : These derivatives show antimicrobial and anticancer activity.
Hydrogen Bonding and Crystal Packing
Structural studies reveal intramolecular interactions influencing reactivity:
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C—H⋯O bonds : Stabilize planar conformation (bond length: 2.873 Å) .
-
N—H⋯Cl bonds : Facilitate crystal packing (bond length: 2.999 Å) .
Enzymatic Dehydrochlorination
In biodegradation pathways, microbial enzymes like TftG catalyze dehydrochlorination:
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Enzyme : TftG (YCII superfamily dehydrochlorinase).
-
Conditions : pH 7.5, 25°C.
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Product : 2-Hydroxybenzoquinone, which enters the TCA cycle .
Table 1: Substitution Reaction Parameters
Nucleophile | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Aniline | DMF | 80°C | 4 h | 78% |
Thiourea | Ethanol | Reflux | 6 h | 65% |
Table 2: Oxidation/Reduction Outcomes
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Oxidation | KMnO₄/H₂SO₄ | 5-Chloro-2-acetamido-1,4-benzoquinone | 70% |
Reduction | H₂/Pd-C | 5-Chloro-2-hydroxy-3-aminophenylacetamide | 85% |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that N-(5-Chloro-2-hydroxyphenyl)acetamide exhibits antimicrobial activity against various pathogens. A study screening several N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogen substitutions, such as chlorine, showed enhanced effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chloro group is believed to facilitate membrane penetration, enhancing the compound's bioactivity.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Its structural characteristics allow it to interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit cancer cell lines, although further research is required to elucidate the underlying mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process. The most common method includes the reaction of 5-chloro-salicylic acid with acetic anhydride or acetyl chloride under controlled conditions. This process is characterized by:
- Reagents : 5-chloro-salicylic acid and acetic anhydride.
- Conditions : Reflux in an organic solvent such as dichloromethane.
- Purification : Techniques such as recrystallization or column chromatography to achieve high purity .
Industrial Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique structural features make it suitable for:
- Drug Development : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including infections and cancer .
- Material Science : The compound's properties are being investigated for use in developing new materials with specific characteristics, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-acetylamino-4-chlorophenol involves its interaction with specific molecular targets and pathways. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Acetylamino-2-chlorophenol: This compound is structurally similar but differs in the position of the acetylamino and chlorine groups.
2-Acetylamino-4-methylphenol: Similar structure with a methyl group instead of a chlorine atom.
2-Acetylamino-4-bromophenol: Contains a bromine atom instead of chlorine.
Uniqueness
N-(5-Chloro-2-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.
Biological Activity
N-(5-Chloro-2-hydroxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloro substituent on the phenolic ring, which is believed to enhance its biological activity. The compound can be represented by the molecular formula . Its structural characteristics allow for interactions with various biological targets, influencing pathways involved in cell proliferation and apoptosis.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chloro group is thought to enhance binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that the chloro substituent may stabilize the molecule at the target enzyme site, enhancing its efficacy against pathogens such as Klebsiella pneumoniae and Candida albicans .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. The following table summarizes key findings from SAR analyses:
Compound Name | Structural Features | Biological Activity | Remarks |
---|---|---|---|
This compound | Chloro and hydroxy groups on phenyl ring | Anticancer, Antimicrobial | Enhanced activity due to halogen substitution |
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro and nitro groups | Antibacterial | Improved stability and activity against K. pneumoniae |
N-(2-hydroxyphenyl)acetamide | Hydroxy group only | Limited antibacterial activity | Lack of halogen reduces efficacy |
These findings indicate that the introduction of halogen atoms significantly influences the biological properties of acetamides, enhancing their therapeutic potential.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated IC50 values indicating significant growth inhibition across these cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Efficacy : In vitro studies assessed the effectiveness of this compound against Klebsiella pneumoniae. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antibacterial agent, particularly in light of rising antibiotic resistance .
Q & A
Q. Basic: What are the standard synthetic routes for N-(5-Chloro-2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer :
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloro-2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Reflux conditions (~80–100°C) enhance reaction rates but require monitoring to avoid side products like dimerization .
- Catalyst use : Coupling agents (e.g., TBTU) can improve yields in challenging condensations .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity (>95%) .
Q. Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
Methodological Answer :
Single-crystal X-ray diffraction data can be refined using SHELXL (part of the SHELX suite) for structural elucidation. Key steps include:
- Data integration : Use SHELXC/D/E for initial phasing and data reduction .
- Hydrogen bonding analysis : The hydroxy and chloro groups may form intramolecular interactions, requiring careful placement of H atoms (e.g., riding model or free refinement) .
- Disorder handling : Chlorine atoms or acetamide moieties might exhibit positional disorder; constraints (ISOR, DELU) improve stability .
Challenges include resolving weak diffraction due to crystal defects or twinning. High-resolution data (>1.0 Å) and iterative refinement cycles (e.g., using Olex2 as a GUI) mitigate these issues .
Q. Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer :
- NMR : H NMR confirms the acetamide NH proton (~9–10 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR identifies the carbonyl carbon (~168–170 ppm) and chloro-substituted aromatic carbons .
- IR : Strong C=O stretch (~1650–1680 cm) and N-H bend (~1550 cm) validate the acetamide group .
- Mass spectrometry : ESI-MS provides molecular ion peaks ([M+H] at m/z 186) and fragmentation patterns consistent with chloro and hydroxy substituents .
Q. Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., Gaussian09) model properties like:
- HOMO-LUMO gaps : Predict reactivity; a smaller gap (~4–5 eV) suggests potential for charge-transfer interactions .
- Molecular Electrostatic Potential (MESP) : Maps highlight nucleophilic (hydroxy group) and electrophilic (chloro group) sites for target binding .
- Solubility : COSMO-RS simulations correlate logP values (~1.5–2.0) with experimental solubility in DMSO or ethanol .
Validation involves comparing computed IR/Raman spectra with experimental data to refine force fields .
Q. Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer :
The compound’s chloro and hydroxy groups make it a candidate for:
- Enzyme inhibition : As a lipoxygenase or COX-2 inhibitor scaffold, evaluated via in vitro assays (IC determination) .
- Antimicrobial studies : Structure-activity relationship (SAR) studies against bacterial strains (e.g., S. aureus) using MIC assays .
- Prodrug development : Hydroxy group functionalization (e.g., esterification) enhances bioavailability .
Q. Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer :
Contradictions (e.g., unexpected NMR splitting or IR peaks) are addressed by:
- Multi-technique cross-validation : Combine XRD (definitive bond lengths/angles) with HSQC (C-H coupling) and NOESY (spatial proximity) .
- Impurity profiling : HPLC-MS identifies byproducts (e.g., dimerized or oxidized derivatives) .
- Dynamic effects : Variable-temperature NMR resolves rotational barriers in the acetamide group causing peak broadening .
Q. Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer :
Recrystallization in ethanol/water (7:3 v/v) yields high-purity crystals. Alternative systems:
- DCM/hexane : For rapid crystallization, though crystal size may be smaller .
- Acetone/water : Effective for removing polar impurities .
Crystallization efficiency is monitored via melting point (reported ~160–165°C) and PXRD to confirm phase purity .
Q. Advanced: What strategies mitigate toxicity risks during large-scale synthesis of this compound?
Methodological Answer :
- Green chemistry : Replace chloroacetyl chloride with less toxic acylating agents (e.g., acetyl imidazole) .
- Waste management : Neutralize acidic byproducts with NaHCO before disposal .
- Process safety : Continuous flow reactors minimize exposure to hazardous intermediates (e.g., chlorinated reagents) .
Q. Basic: How is the purity of this compound quantified in pharmacological studies?
Methodological Answer :
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (CHClNO) .
- Karl Fischer titration : Measures residual water (<0.5% w/w) for hygroscopic batches .
Q. Advanced: How do substituent modifications (e.g., replacing chloro with fluoro) alter the bioactivity of this compound derivatives?
Methodological Answer :
SAR studies involve:
- Halogen substitution : Fluorine increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinases) .
- Hydroxy group methylation : Reduces solubility but improves metabolic stability .
- In silico docking : AutoDock Vina predicts binding affinities to receptors (e.g., COX-2), guiding synthetic priorities .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDAFIJKXCFHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067213 | |
Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26488-93-7 | |
Record name | 2-Acetylamino-4-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26488-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylamino-4-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylamino-4-chlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Acetamide, N-(5-chloro-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-chloro-2-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.381 | |
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Record name | 2-ACETYLAMINO-4-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DV2XM02Z0 | |
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Retrosynthesis Analysis
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